molecular formula C12H17N B14625144 Octahydro-1,6-methano-naphthalene-1-carbonitrile CAS No. 58433-00-4

Octahydro-1,6-methano-naphthalene-1-carbonitrile

Cat. No.: B14625144
CAS No.: 58433-00-4
M. Wt: 175.27 g/mol
InChI Key: NWTMITAOVIRCDG-UHFFFAOYSA-N
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Description

Octahydro-1,6-methano-naphthalene-1-carbonitrile is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its octahydro-1,6-methano configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,6-methano-naphthalene-1-carbonitrile typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. Subsequent reduction removes the chloride substituents, and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the compound to achieve aromaticity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,6-methano-naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent.

    Reduction: Sodium or lithium in liquid ammonia.

    Substitution: Palladium-catalyzed reactions for cyanation.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Octahydro-1,6-methano-naphthalene-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for Octahydro-1,6-methano-naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect processes related to oxidation and reduction .

Comparison with Similar Compounds

Properties

CAS No.

58433-00-4

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane-3-carbonitrile

InChI

InChI=1S/C12H17N/c13-8-12-5-1-2-10-6-9(7-12)3-4-11(10)12/h9-11H,1-7H2

InChI Key

NWTMITAOVIRCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)C#N

Origin of Product

United States

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